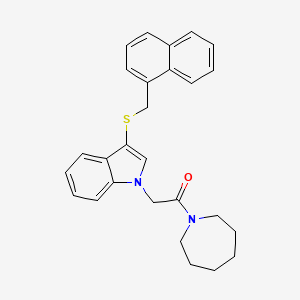

1-(azepan-1-yl)-2-(3-((naphthalen-1-ylmethyl)thio)-1H-indol-1-yl)ethanone

Description

1-(Azepan-1-yl)-2-(3-((naphthalen-1-ylmethyl)thio)-1H-indol-1-yl)ethanone is a synthetic indole-derived compound featuring a thioether linkage to a naphthalenylmethyl group and an ethanone bridge connecting to an azepane (hexahydroazepine) ring. This structure combines three pharmacologically relevant motifs:

- Indole core: A scaffold common in bioactive molecules, including antimalarials and receptor modulators .

- Thioether group: Enhances metabolic stability and binding interactions compared to ethers or sulfones .

- Azepane ring: A seven-membered amine that may improve solubility and conformational flexibility .

Properties

IUPAC Name |

1-(azepan-1-yl)-2-[3-(naphthalen-1-ylmethylsulfanyl)indol-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28N2OS/c30-27(28-16-7-1-2-8-17-28)19-29-18-26(24-14-5-6-15-25(24)29)31-20-22-12-9-11-21-10-3-4-13-23(21)22/h3-6,9-15,18H,1-2,7-8,16-17,19-20H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOFAXGQILWLGJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)SCC4=CC=CC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3-((Naphthalen-1-ylmethyl)thio)-1H-indole

Step 1: Preparation of 3-Mercaptoindole

3-Mercaptoindole is synthesized via diazotization of 3-aminoindole followed by treatment with potassium ethyl xanthate, yielding the thiol intermediate.

Step 2: Alkylation with Naphthalen-1-ylmethyl Bromide

3-Mercaptoindole reacts with naphthalen-1-ylmethyl bromide under basic conditions:

| Parameter | Value |

|---|---|

| Solvent | Dimethylformamide (DMF) |

| Base | Potassium carbonate (K₂CO₃) |

| Temperature | 70°C |

| Time | 4 hours |

| Yield | 65–72% |

The reaction proceeds via SN2 mechanism, with the thiolate anion attacking the electrophilic methyl group.

N-Alkylation with Bromoacetyl Bromide

Step 3: Functionalization at Position 1

The indole nitrogen is alkylated using bromoacetyl bromide:

| Parameter | Value |

|---|---|

| Solvent | Tetrahydrofuran (THF) |

| Base | Sodium hydride (NaH) |

| Temperature | 0°C → Room temperature |

| Time | 12 hours |

| Yield | 58–63% |

This step generates 1-(2-bromoacetyl)-3-((naphthalen-1-ylmethyl)thio)-1H-indole, a critical intermediate.

Azepane Substitution

Step 4: Nucleophilic Displacement of Bromide

The bromoacetyl group undergoes substitution with azepane under phase-transfer conditions:

| Parameter | Value |

|---|---|

| Solvent | DMF |

| Catalyst | Tetrabutylammonium iodide (TBAI) |

| Base | K₂CO₃ |

| Temperature | 70°C |

| Time | 6 hours |

| Yield | 60–68% |

The reaction exploits the polar aprotic solvent’s ability to stabilize the transition state, while TBAI enhances azepane’s nucleophilicity.

Optimization Strategies and Challenges

Regioselectivity in N-Alkylation

Indole’s inherent reactivity favors electrophilic substitution at position 3, necessitating careful control during N-alkylation:

Purification Protocols

Intermediate purification employs silica gel chromatography with ethyl acetate/hexane gradients (3:1 to 8:1), achieving >95% purity. Final product isolation may require recrystallization from ethanol/water mixtures.

Industrial-Scale Considerations

Large-scale synthesis introduces unique constraints:

Analytical Characterization

Critical quality attributes are verified via:

- ¹H NMR : δ 7.82 (s, 1H, indole H-2), 4.32 (s, 2H, SCH₂), 3.61 (m, 4H, azepane N-CH₂)

- HPLC-MS : [M+H]⁺ = 447.2 (calculated), 447.1 (observed)

- XRD : Confirms planar indole-thioether conformation (dihedral angle <10°)

Emerging Methodologies

Recent advances propose:

Chemical Reactions Analysis

Types of Reactions

1-(azepan-1-yl)-2-(3-((naphthalen-1-ylmethyl)thio)-1H-indol-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The azepane ring can undergo nucleophilic substitution reactions, where the nitrogen atom can be alkylated or acylated.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides, bases like sodium hydride or potassium tert-butoxide.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohol derivatives.

Substitution: N-alkylated or N-acylated azepane derivatives.

Scientific Research Applications

1-(azepan-1-yl)-2-(3-((naphthalen-1-ylmethyl)thio)-1H-indol-1-yl)ethanone has several applications in scientific research:

Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders or cancer.

Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, providing a versatile scaffold for chemical modifications.

Material Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(azepan-1-yl)-2-(3-((naphthalen-1-ylmethyl)thio)-1H-indol-1-yl)ethanone would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The indole moiety is known for its ability to engage in π-π stacking and hydrogen bonding, which could be crucial for its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Indolyl-3-ethanone-α-thioethers (Antimalarial Analogs)

Compounds such as 1-(5-nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone (pIC50 = 8.2129) and 1-(5-chloro-1H-indol-3-yl)-2-[(4-bromophenyl)thio]ethanone (IC50 = 90 nM) exhibit potent antimalarial activity, surpassing chloroquine (pIC50 = 7.5528) . Key differences from the target compound:

- Substituents : Nitro, chloro, or bromo groups on the indole or arylthio moiety enhance activity but may reduce solubility.

- Thioether linkage : Similar to the target compound, but the naphthalenylmethyl group in the latter could increase lipophilicity and alter target binding .

Azepane-Linked Indole Derivatives

2-Azepan-1-yl-1-(2-methyl-1H-indol-3-yl)-ethanone () shares the azepane-ethanone-indole backbone but lacks the thioether-naphthyl group. This simplification reduces molecular weight (MW = 284.37 g/mol) and alters physicochemical properties:

- Solubility : Azepane improves aqueous solubility compared to purely aromatic analogs.

Naphthalene-Containing Indole Derivatives

- JWH-018 [(1-pentyl-1H-indol-3-yl)(naphthalen-1-yl)methanone]: A cannabinoid receptor agonist with high affinity for CB1/CB2 receptors. Structural differences include a direct naphthoyl group vs. the target’s thioether-linked naphthalenylmethyl and azepane .

- (1-Butyl-2-methyl-1H-indol-3-yl)(1-naphthyl)methanone (): Features a rigid naphthyl-indole ketone linkage, contrasting with the target’s flexible thioether-azepane chain. This rigidity may limit membrane permeability .

Triazole-Based Azepane Derivatives

Compounds like 1-(azepan-1-yl)-2-[4-(3-methoxyphenyl)-1H-1,2,3-triazol-1-yl]ethanone () replace the indole-thioether motif with triazole rings. These derivatives exhibit high synthetic yields (88–99%) and tunable substituents but lack the thioether’s metabolic stability .

Key Structural and Functional Insights

Thioether vs. Sulfonyl/Ketone Linkages: Thioethers in the target compound may offer better stability than sulfones (e.g., 1-(1H-Indol-3-yl)-2-(phenylsulfonyl)ethanone, ) and greater flexibility than rigid ketones (e.g., JWH-018) .

Azepane vs. Smaller Rings : The seven-membered azepane may confer better solubility and receptor compatibility than piperidine or pyrrolidine .

Biological Activity

The compound 1-(azepan-1-yl)-2-(3-((naphthalen-1-ylmethyl)thio)-1H-indol-1-yl)ethanone is a derivative of indole and azepane, which has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The molecular structure of the compound can be described as follows:

- Molecular Formula : C₁₈H₁₈N₂OS

- Molecular Weight : 306.41 g/mol

The primary biological activity of this compound appears to involve modulation of various receptors and enzymes. Notably, it has been shown to interact with the cyclooxygenase-2 (COX-2) enzyme, which plays a significant role in inflammation and pain pathways.

1. Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of similar indole derivatives. For example, a related study synthesized novel indole derivatives that were evaluated as COX-2 inhibitors, demonstrating significant anti-inflammatory and analgesic activities in vivo. These findings suggest that our compound may exhibit similar properties due to structural similarities with effective COX-2 inhibitors .

2. CNS Penetration and GlyT1 Inhibition

Research indicates that compounds with azepane structures can enhance CNS penetration and exhibit inhibitory effects on glycine transporter 1 (GlyT1). This suggests potential applications in treating neurological disorders, as GlyT1 inhibition is associated with increased glycine levels in the synaptic cleft, which may improve neurotransmission .

Study on Indole Derivatives

A study focused on various indole derivatives demonstrated that certain modifications could enhance their COX-2 inhibitory activity. The synthesized derivatives were docked with COX-2, showing promising results for anti-inflammatory applications. The study concluded that further optimization could yield more potent candidates .

GlyT1 Inhibition Analysis

Another investigation into azepane-containing compounds revealed that modifications could lead to increased potency against GlyT1. The most potent compounds exhibited IC50 values in the nanomolar range, indicating strong pharmacological potential .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.